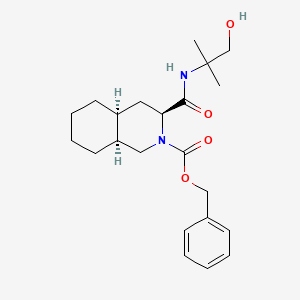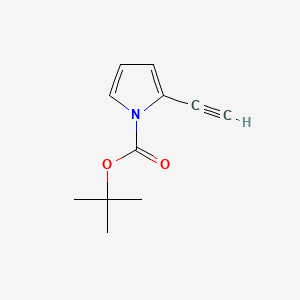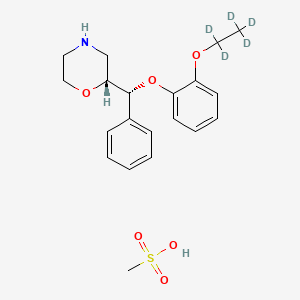![molecular formula C10H14N2O B562595 (S)-1-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-YL)-ethanamine CAS No. 1315051-29-6](/img/structure/B562595.png)
(S)-1-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-YL)-ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(S)-1-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-YL)-ethanamine” is a derivative of 3,4-dihydro-2H-1,4-benzoxazin-6-ol . The benzoxazine ring is a common structure in many biologically active compounds. The presence of the amine group suggests that it could be involved in various chemical reactions.
Synthesis Analysis
Without specific literature or patents, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, benzoxazines can be synthesized through the reaction of 2-aminophenols with formaldehyde and phenols .Molecular Structure Analysis
The compound contains a benzoxazine ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements). This ring is fused to a benzene ring, forming a bicyclic structure .Chemical Reactions Analysis
The amine group in the compound can participate in various reactions, such as acylation, alkylation, and condensation. The reactivity of the compound would also be influenced by the benzoxazine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups (like the amine group in this compound) can influence its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Subheading Antimicrobial Effectiveness of Dihydro-2H-benzo[1,4]oxazin Derivatives
A study by Mathew et al. (2010) explored the eco-friendly synthesis of 3,4-dihydro-2H-benzo[e]- and other related oxazine derivatives, assessing their antimicrobial activity against various pathogenic fungi and bacteria. These compounds showed significant antimicrobial effects, indicating their potential in fighting infections (Mathew et al., 2010).
Innovative Synthesis Methods
Subheading New Synthesis Approaches for 3,4-Dihydro-2H-benzo[1,4]oxazines
Research by 詹淑婷 (2012) focused on developing new methods for synthesizing 3,4-dihydro-2H-benzo[1,4]oxazines. The study used 2-aminophenol as a starting material, leading to the successful synthesis of several dihydro-2H-benzo[1,4]oxazine derivatives. This represents a new approach to developing these compounds (詹淑婷, 2012).
Herbicidal Applications
Subheading Herbicidal Activity of Dihydro-2H-benzo[1,4]oxazine Derivatives
A study by Huang et al. (2005) identified the herbicidal activity of certain dihydro-2H-benzo[b][1,4]oxazine derivatives, including the commercial herbicide flumioxazin. These compounds were found to inhibit protoporphyrinogen oxidase, suggesting their potential as effective herbicides (Huang et al., 2005).
Anti-Inflammatory Activity
Subheading Anti-Inflammatory Properties of Dihydro-2H-benzo[e][1,3]oxazine Derivatives
Li et al. (2016) synthesized novel dihydro-2H-benzo[e][1,3]oxazine derivatives and evaluated their anti-inflammatory activity. Some compounds exhibited higher anti-inflammatory activity than ibuprofen, indicating their potential as new anti-inflammatory agents (Li et al., 2016).
Synthesis and Structural Analysis
Subheading Synthesis and Characterization of Isomeric Benzo[1,4]oxazines
Santes et al. (1999) investigated the synthesis of various isomeric benzo[1,4]oxazines, providing insights into their structural characteristics through NMR spectroscopy and X-ray crystallography. This research adds to the understanding of the chemical properties of these compounds (Santes et al., 1999).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1S)-1-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7(11)8-2-3-10-9(6-8)12-4-5-13-10/h2-3,6-7,12H,4-5,11H2,1H3/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVWVCBXUZDRMG-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCN2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)OCCN2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 55276051 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,4aS,8aS)-Decahydro-N-(2-hydroxy-1,1-dimethylethyl)-2-[(2R,3R)-2-hydroxy-3-carbobenzyloxyamino-4-phenylthiobutyl]-3-isoquinolinecarboxamide](/img/structure/B562512.png)


![4-Hexen-2-one, 3-methyl-, [R-(E)]- (9CI)](/img/no-structure.png)
![4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B562518.png)

methyl}naphthalene-2,7-disulfonic acid](/img/structure/B562521.png)



![2-[(2-Azidoethoxy-d4)methyl]-4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl)-6-methyl-1,4-dihydropyridine](/img/structure/B562534.png)
![2-{2-Chloro-4-mesyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl}-4,6-dihydroxycyclohexane-1,3-dione](/img/structure/B562535.png)